2-Methylnon-2-EN-5-one
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Overview
Description
2-Methylnon-2-EN-5-one is an organic compound with the molecular formula C10H18O. It is a ketone with a nonene backbone, characterized by the presence of a methyl group at the second position and a double bond between the second and third carbon atoms. This compound is also known by other names such as 2-Methyl-2-nonen-4-one .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnon-2-EN-5-one can be achieved through various organic reactions. One common method involves the aldol condensation of 2-pentanone with 2-methyl-1-butanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methyl-2-nonyn-5-one. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at high pressure and temperature. The hydrogenation selectively reduces the triple bond to a double bond, yielding this compound .
Chemical Reactions Analysis
Types of Reactions
2-Methylnon-2-EN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols depending on the nucleophile used.
Scientific Research Applications
2-Methylnon-2-EN-5-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Methylnon-2-EN-5-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-nonen-4-one
- 2-Methyl-2-nonyn-5-one
- 2-Methyl-2-nonanol
Uniqueness
2-Methylnon-2-EN-5-one is unique due to its specific structural features, including the position of the methyl group and the double bond. These structural characteristics confer distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
84352-51-2 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methylnon-2-en-5-one |
InChI |
InChI=1S/C10H18O/c1-4-5-6-10(11)8-7-9(2)3/h7H,4-6,8H2,1-3H3 |
InChI Key |
HGPFCSCPQCITPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC=C(C)C |
Origin of Product |
United States |
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